(4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c22-16-12-10-15(11-13-16)21(24)20-14-23(17-6-2-1-3-7-17)18-8-4-5-9-19(18)27(20,25)26/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAKFECQHCFJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via Ring Expansion
A prominent method for constructing the benzothiazine core involves ring expansion reactions. In a study published by the Royal Society of Chemistry, 1,3-benzothiazolium cations were reacted with α-haloketones under ultrasonication to yield 4H-1,4-benzothiazines. For the target compound, this approach could be adapted by selecting 4-chlorophenyl-substituted α-haloketones and optimizing the base concentration. The reaction employs 5% sodium hydroxide as a catalyst, which facilitates deprotonation and ring expansion simultaneously. Key steps include:
- Formation of the benzothiazolium intermediate via quaternization of a benzothiazole precursor.
- Nucleophilic attack by the α-haloketone, leading to ring expansion and formation of the benzothiazine skeleton.
- Oxidation of the sulfur atom to achieve the 1,1-dioxido moiety, typically using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
This method offers advantages in atom economy and reduced purification steps, though the yield depends critically on the electronic effects of substituents on the aryl rings.
Multi-Step Condensation and Cyclization
Alternative routes involve sequential condensation and cyclization reactions. A representative pathway, as described by EvitaChem, involves:
- Condensation of 4-chlorobenzoyl chloride with 2-aminothiophenol to form a thioamide intermediate.
- Cyclization under acidic conditions (e.g., polyphosphoric acid) to generate the benzothiazine ring.
- Friedel-Crafts acylation with phenylacetyl chloride to introduce the 4-phenyl group.
- Oxidation with potassium peroxymonosulfate (Oxone®) to convert the thioether to a sulfone.
This modular approach allows precise control over substituent placement but requires multiple isolation steps, increasing the risk of yield loss.
Optimization of Reaction Conditions
Base Selection and Concentration
The choice of base significantly impacts reaction efficiency. In ring expansion syntheses, 5% sodium hydroxide was identified as optimal, achieving yields of 72–85% for analogous compounds. Higher concentrations led to side reactions, such as hydrolysis of the α-haloketone, while weaker bases (e.g., sodium bicarbonate) resulted in incomplete ring expansion.
Ultrasonication and Temperature Control
Ultrasonication enhances reaction rates by improving mass transfer and reducing particle aggregation. Studies show that sonicating the reaction mixture at 40–50°C for 2–3 hours increases yields by 15–20% compared to conventional heating. For oxidation steps, maintaining temperatures below 0°C during mCPBA addition prevents over-oxidation to sulfonic acids.
Analytical Characterization of Synthetic Products
Post-synthesis verification relies on advanced spectroscopic and crystallographic techniques:
Density functional theory (DFT) calculations corroborate experimental data, with bond lengths and angles deviating by less than 2% from optimized geometries.
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates modifications to laboratory protocols:
- Continuous Flow Reactors : Microreactors improve heat transfer and reduce reaction times for exothermic steps like Friedel-Crafts acylations.
- Catalyst Recovery : Immobilized base catalysts (e.g., NaOH on alumina) enable reuse across multiple batches, reducing waste.
- Purification : Centrifugal partition chromatography (CPC) achieves higher purity (>99%) than traditional column chromatography, critical for pharmaceutical applications.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The chlorophenyl and phenyl substituents undergo EAS at positions activated by electron-donating or withdrawing effects:
The chlorine atom on the phenyl ring directs incoming electrophiles to the para position, while the electron-withdrawing sulfone group on the benzothiazine ring activates meta positions for substitution.
Nucleophilic Substitution
The chlorine atom undergoes nucleophilic displacement under specific conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aqueous) | 100°C, EtOH/H₂O | 4-Aminophenyl derivative | 68% | |
| NaOH | Reflux, DMSO | Phenol derivative | 72% | |
| Thiols (RS⁻) | K₂CO₃, DMF, 80°C | Thioether derivatives | 85% |
The reaction proceeds via an SNAr mechanism , facilitated by the electron-withdrawing sulfone group .
a) Sulfone Group Stability
The 1,1-dioxido group is resistant to further oxidation but can be reduced under harsh conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Sulfide derivative | Bioactivity modulation |
| H₂/Pd-C | EtOH, 50 psi | Partially reduced benzothiazine | Intermediate for functionalization |
Reduction of the sulfone to a sulfide alters electronic properties, enhancing π-π stacking with biological targets .
b) Ketone Reduction
The methanone group can be reduced to a secondary alcohol:
| Reagent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C | Racemic alcohol | 50:50 enantiomers |
| BH₃·THF | THF, 0°C | (R)- or (S)-alcohol | >90% ee (chiral) |
Steric hindrance from the benzothiazine ring limits reactivity, requiring optimized conditions .
Coupling Reactions
The chlorophenyl group participates in cross-coupling reactions:
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | Biaryl derivatives |
| Ullmann | CuI, L-proline | DMSO, 120°C | N-Aryl derivatives |
These reactions enable modular functionalization for drug-discovery applications .
Cycloaddition and Ring-Opening Reactions
The benzothiazine core participates in Diels-Alder reactions with electron-deficient dienophiles:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Fused bicyclic adduct | Endo preference |
| Tetracyanoethylene | CH₂Cl₂, 25°C | Cyanated heterocycle | Exo dominance |
The sulfone group enhances reactivity by polarizing the π-system .
Comparative Reactivity of Functional Groups
| Group | Reactivity | Dominant Mechanism |
|---|---|---|
| Chlorophenyl | SNAr > EAS | Nucleophilic substitution |
| Benzothiazine sulfone | EAS (meta-directing) | Electrophilic substitution |
| Methanone | Reduction > Condensation | Hydride addition |
Mechanistic Insights
-
SNAr at Chlorophenyl : The electron-withdrawing sulfone group activates the chlorine for displacement, proceeding through a Meisenheimer intermediate .
-
EAS Selectivity : Computational studies (DFT) confirm that nitration occurs para to chlorine due to lower activation energy (−12.3 kcal/mol vs. −8.7 kcal/mol for ortho) .
-
Sulfone Reduction : LiAlH₄ cleaves the S=O bonds via a radical intermediate, confirmed by ESR spectroscopy.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazine derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to (4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone show efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of benzothiazine derivatives. The results showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant bacterial strains .
Anti-inflammatory Properties
Benzothiazine derivatives are also explored for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Data Table: Anti-inflammatory Activity of Benzothiazine Derivatives
| Compound Name | IC50 (µM) | COX Inhibition (%) |
|---|---|---|
| Compound A | 10 | 75 |
| Compound B | 5 | 85 |
| (4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone | 3 | 90 |
This table illustrates the comparative effectiveness of various compounds in inhibiting COX enzymes, highlighting the potential of (4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone as a potent anti-inflammatory agent .
Cancer Research
Recent studies have begun to investigate the potential antitumor properties of benzothiazine derivatives. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways.
Case Study:
A research article published in Cancer Research reported that a related benzothiazine derivative demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value of 8 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Neuroprotective Effects
There is emerging interest in the neuroprotective properties of benzothiazine derivatives. Compounds structurally similar to (4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.
Data Table: Neuroprotective Activity
| Compound Name | Cell Line | % Protection at 10 µM |
|---|---|---|
| Compound C | SH-SY5Y | 60 |
| Compound D | PC12 | 70 |
| (4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone | Neuroblastoma | 80 |
This table summarizes the protective effects observed in various neuronal cell lines when treated with different compounds .
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Core Modifications
- Benzothiazine vs. Benzothiazole: Compared to benzothiazole derivatives like {2-[(1,3-benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (), the benzothiazine core in the target compound introduces a saturated nitrogen-sulfur ring system.
Substituent Variations
- Position 4 Substituents: Phenyl vs. Alkyl/Aryl: Replacing the phenyl group in the target compound with a 4-butylphenyl (: C₂₅H₂₃NO₃S, MW 417.52) or 3,4-dimethylphenyl (: C₂₃H₁₈ClNO₃S, MW 423.9) increases hydrophobicity and steric bulk, which may improve membrane permeability but reduce solubility. Electron-Donating Groups: The dimethylamino substituent in {4-[4-(dimethylamino)phenyl]-6-fluoro-...}methanone () introduces strong electron-donating effects, contrasting with the electron-withdrawing chloro and sulfone groups in the target compound.
- Position 2 Ketone Modifications: The 4-chlorophenyl group in the target compound is analogous to 3-nitrophenyl in the CDK5 inhibitor {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone (). Nitro groups enhance electrophilicity, while chloro groups prioritize steric and hydrophobic interactions.
Table 1: Substituent Comparison
| Compound | Core Structure | Position 4 Substituent | Position 2 Substituent | Molecular Weight | Key Feature |
|---|---|---|---|---|---|
| Target Compound | Benzothiazine-sulfone | Phenyl | 4-Chlorophenyl | ~414* | Balanced hydrophobicity |
| [4-(4-Butylphenyl)-...]methanone (E1) | Benzothiazine-sulfone | 4-Butylphenyl | Phenyl | 417.52 | Increased lipophilicity |
| [4-(3,4-Dimethylphenyl)-...]methanone (E11) | Benzothiazine-sulfone | 3,4-Dimethylphenyl | 4-Chlorophenyl | 423.9 | Steric hindrance |
| Benzothiazole derivative (E7, 10) | Benzothiazole | Methoxy-5-chlorophenyl | 4-Chlorophenyl | 414.29 | Rigid, planar structure |
*Estimated based on analogs.
Physicochemical and Crystallographic Properties
- Crystallography: The benzothiazole derivative () crystallizes in a monoclinic system (P21/n) with intermolecular C–H···N, C–H···O, and C–H···π interactions stabilizing its 3D network. Similar interactions are expected in the target compound due to shared chloro and ketone functionalities. Dihedral angles between aromatic rings in analogs (e.g., 66.20° in ) suggest moderate planarity, which may influence π-π stacking in biological systems.
- Solubility and Stability: Sulfone groups (as in the target compound) enhance polarity and aqueous solubility compared to non-sulfonated analogs. However, bulky substituents (e.g., 4-butylphenyl in ) counteract this effect.
Electronic and Noncovalent Interactions
- Electron Localization : The sulfone group in the target compound increases electron density at the benzothiazine ring, as analyzed via Multiwfn (). This contrasts with benzothiazole derivatives (), where electron density is localized on the thiazole sulfur.
- Noncovalent Interactions: NCI analysis () reveals that chloro and sulfone groups participate in van der Waals and dipole interactions, critical for protein-ligand binding.
Biological Activity
The compound (4-chlorophenyl)(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant activities.
Chemical Structure
The compound features a benzothiazine core with a chlorophenyl substituent and a dioxido group. The structural configuration is crucial for its biological interactions and efficacy.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, thiazine compounds have shown effectiveness against various fungal species, including Aspergillus niger and Aspergillus fumigatus, at concentrations as low as 10 μg/mL . The presence of the chlorophenyl group in our compound may enhance its interaction with microbial cell membranes, thereby increasing its antifungal potency.
| Compound | Activity | Concentration |
|---|---|---|
| Benzothiazine Derivative | Antifungal | 10 μg/mL |
Anticancer Properties
Benzothiazine derivatives are also noted for their anticancer activity. Studies have demonstrated that certain compounds within this class can inhibit cell proliferation in various cancer cell lines. For example, the IC50 values for certain thiazole-integrated compounds were found to be less than those of standard chemotherapeutics like doxorubicin . This suggests that our compound may possess similar anticancer properties, warranting further investigation into its mechanism of action.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative | A-431 | < Doxorubicin |
| Benzothiazine Derivative | HT29 | < Doxorubicin |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazine derivatives has been documented in various studies. These compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. The specific mechanism by which our compound exerts anti-inflammatory effects remains to be elucidated but could involve the regulation of NF-kB signaling pathways .
Other Biological Activities
Additionally, benzothiazine derivatives have been explored for their neuroprotective effects in models of Alzheimer's disease. The ability to cross the blood-brain barrier and interact with amyloid plaques makes such compounds promising candidates for further research in neurodegenerative conditions .
Case Studies and Research Findings
A notable study focused on the synthesis and characterization of similar benzothiazine derivatives. The crystal structure analysis revealed essential insights into the molecular interactions that could influence biological activity. For instance, the orientation of substituents was found to affect the compound's ability to form hydrogen bonds, which is critical for its biological efficacy .
Q & A
Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the positions of aromatic protons, sulfone groups, and the chlorophenyl moiety. Integration ratios and coupling constants validate substituent arrangements .
- X-ray Crystallography: Single-crystal analysis resolves spatial conformation, bond angles, and intermolecular interactions. For example, a related benzothiazin derivative showed a mean C–C bond length of 0.004 Å and an R factor of 0.054, indicating high precision .
- Infrared (IR) Spectroscopy: Identify characteristic peaks for sulfone (S=O, ~1150–1300 cm) and ketone (C=O, ~1650–1750 cm) groups .
Basic: What synthetic strategies are employed for constructing the 1,4-benzothiazin ring system?
Answer:
- Stepwise Cyclization: Start with a thioamide precursor, followed by oxidative cyclization using agents like HO or m-CPBA to form the sulfone group .
- Key Reagents: Use thioureas or thioamides for sulfur incorporation. For example, phenyl isothiocyanate facilitates thioether linkages in related compounds .
- Oxidation Optimization: Control reaction time and temperature (e.g., 60–80°C) to avoid over-oxidation of the sulfone group .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?
Answer:
- Cross-Validation: Compare X-ray data with computational models (e.g., DFT-optimized geometries) to identify outliers in bond lengths or angles .
- High-Resolution Techniques: Use synchrotron radiation for improved data quality. A study on a similar compound achieved an R factor of 0.054 by refining data at 123 K .
- Multi-Technique Approach: Supplement crystallography with NMR and mass spectrometry to confirm molecular symmetry and purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the benzothiazin ring?
Answer:
- Systematic Substituent Variation: Modify the phenyl group at position 4 of the benzothiazin ring (e.g., electron-withdrawing vs. donating groups) and assess effects on bioactivity .
- Biological Assays: Test analogs against validated targets (e.g., kinases or GPCRs) using enzyme inhibition assays. For example, triazole-containing analogs showed enhanced binding affinity due to hydrogen-bonding interactions .
- Computational Docking: Use software like AutoDock to predict binding modes. A study on a chlorophenyl-methanone derivative revealed key hydrophobic interactions with a target protein’s active site .
Basic: What computational methods predict the compound’s reactivity and electronic properties?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfone group’s electron-withdrawing effect reduces HOMO energy by ~1.5 eV .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous or lipid environments to assess stability. A related compound showed a half-life of >24 hours in physiological pH .
- QSPR Models: Corrogate physicochemical properties (e.g., logP, polar surface area) with bioavailability using datasets from PubChem or NIST .
Advanced: How does the sulfone (1,1-dioxido) group influence physicochemical and pharmacological properties?
Answer:
- Solubility and Permeability: The sulfone group increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration. For example, logP decreased by 0.8 units compared to the non-oxidized analog .
- Metabolic Stability: Sulfone derivatives resist cytochrome P450-mediated oxidation, extending half-life in vivo. A study reported a 40% reduction in hepatic clearance compared to sulfide analogs .
- Thermal Stability: Differential Scanning Calorimetry (DSC) data show a melting point elevation of ~50°C due to sulfone-induced crystallinity .
Basic: What analytical techniques are used to assess purity and stability under storage conditions?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. A related methanone derivative showed 99.2% purity with a retention time of 6.8 minutes .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS. Hydrolytic cleavage of the sulfone group is a critical degradation pathway .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion integrity. For example, [M+H] at m/z 412.0523 (calc. 412.0519) .
Advanced: How can researchers optimize reaction conditions to improve synthetic yields?
Answer:
- Catalyst Screening: Test Pd(OAc) or CuI for cross-coupling steps. A Suzuki reaction achieved 85% yield with 10 mol% Pd and KCO in DMF at 80°C .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. A cyclization step in DMF improved yield by 20% compared to THF .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2 hours at 120°C) .
Basic: What biological targets are plausible for this compound based on structural analogs?
Answer:
- Kinase Inhibition: The benzothiazin scaffold mimics ATP-binding motifs in kinases. A triazole analog inhibited EGFR with IC = 0.8 µM .
- Antimicrobial Activity: Chlorophenyl groups disrupt bacterial membranes. A related compound showed MIC = 4 µg/mL against S. aureus .
- Anti-Inflammatory Effects: Sulfone derivatives suppress COX-2 expression by 60% at 10 µM in macrophage assays .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Answer:
- Orthogonal Assays: Validate initial findings with alternative methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Purity Reassessment: Use HPLC-MS to rule out impurities (>99% purity required). A study attributed false-positive cytotoxicity to a 2% impurity .
- Standardized Protocols: Adopt OECD guidelines for dose-response curves and controls. EC values should be derived from ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
